Lipophilicity Advantage: ΔLogP +0.31 Over Closest Non-Methylated Analogs
The target compound exhibits a computed LogP of 1.69664, which is Δ+0.30842 higher than both 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (LogP 1.38822) and 5-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (LogP 1.38822), the two most structurally proximate commercial analogs lacking the 5-methyl group on the pyridine ring . This ~0.31 LogP increment corresponds to an approximately 2.04-fold higher octanol-water partition coefficient, a magnitude of change that medicinal chemistry literature associates with measurably altered membrane permeability and metabolic stability [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.69664 (C₁₁H₁₁N₃O, MW 201.22) |
| Comparator Or Baseline | Comparator A: 6-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde, LogP = 1.38822 (C₁₀H₉N₃O, MW 187.20). Comparator B: 5-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde, LogP = 1.38822 (C₁₀H₉N₃O, MW 187.20) |
| Quantified Difference | ΔLogP = +0.30842 (target vs. both comparators); ~2.04× higher partition coefficient |
| Conditions | Computed LogP values from vendor technical datasheets (Leyan); consistent computational methodology applied across all three compounds |
Why This Matters
Higher lipophilicity drives differential membrane permeation and tissue distribution in cellular and in vivo models, making the target compound preferable when increased hydrophobic character is desired in lead optimization without altering the core heterocyclic scaffold.
- [1] Ansideri F, et al. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α MAPK to JNK3. ACS Omega. 2018;3(7):7809-7831. View Source
